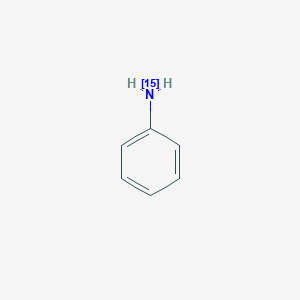

Aniline-15N

Description

Structure

3D Structure

Properties

IUPAC Name |

(15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456441 | |

| Record name | Aniline-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7022-92-6 | |

| Record name | Aniline-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Aniline-15N

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling with Aniline-15N

Aniline, a foundational aromatic amine, serves as a versatile precursor in the synthesis of a vast array of industrial chemicals, dyes, and pharmaceuticals.[1] The strategic incorporation of a stable isotope, such as Nitrogen-15 (¹⁵N), into the aniline scaffold to produce Aniline-¹⁵N, offers a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and enhancing analytical sensitivity.[2][3] This guide provides a comprehensive overview of the chemical properties of Aniline-¹⁵N, with a focus on its spectroscopic characteristics, reactivity, and applications in research and drug development, offering field-proven insights for the senior application scientist.

Core Chemical and Physical Properties

The introduction of a ¹⁵N isotope results in a marginal increase in the molecular weight of aniline, while its fundamental physical properties remain largely unchanged. This subtlety is crucial, as it allows for the use of Aniline-¹⁵N as a tracer without significantly perturbing the chemical nature of the system under investigation.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅¹⁵NH₂ | [1] |

| Molecular Weight | 94.12 g/mol | [4] |

| CAS Number | 7022-92-6 | [1] |

| Appearance | Colorless to yellowish oily liquid | [5] |

| Melting Point | -6 °C | [1] |

| Boiling Point | 184 °C | [1] |

| Density | 1.033 g/mL at 25 °C | [1] |

Aniline-¹⁵N, like its unlabeled counterpart, is susceptible to oxidation and will darken upon exposure to air and light.[5] Therefore, it is recommended to store it under an inert atmosphere and away from light to maintain its purity.

Spectroscopic Characterization: A Window into Molecular Structure

The true utility of Aniline-¹⁵N is most evident in its spectroscopic properties, where the ¹⁵N nucleus serves as a sensitive probe of the molecular environment.

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy is the premier technique for characterizing Aniline-¹⁵N. The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic environment of the amino group.[6] For Aniline-¹⁵N, the ¹⁵N chemical shift is typically observed in the range of 50-70 ppm relative to liquid ammonia.[7] This value can be influenced by the solvent and the presence of substituents on the aromatic ring.[6]

Spin-spin coupling between the ¹⁵N nucleus and adjacent protons (¹H) and carbons (¹³C) provides invaluable structural information.[8]

-

¹J(¹⁵N, ¹H) Coupling: The one-bond coupling constant between the ¹⁵N nucleus and the protons of the amino group is a direct measure of the hybridization of the nitrogen atom. In Aniline-¹⁵N, this value is on the order of -78 to -80 Hz, indicating sp²-like character due to the delocalization of the nitrogen lone pair into the aromatic ring.[9]

-

¹J(¹⁵N, ¹³C) Coupling: The one-bond coupling between the ¹⁵N and the ipso-carbon of the benzene ring provides insight into the C-N bond character.[10]

Infrared (IR) Spectroscopy

The IR spectrum of Aniline-¹⁵N is very similar to that of unlabeled aniline. The primary differences are subtle shifts in the frequencies of vibrations involving the nitrogen atom. The N-H stretching vibrations, typically seen as two bands for a primary amine in the 3300-3500 cm⁻¹ region, will be slightly shifted to lower wavenumbers due to the heavier ¹⁵N isotope.[11] The C-N stretching vibration, found in the 1250-1335 cm⁻¹ range for aromatic amines, will also exhibit a similar isotopic shift.[11]

Mass Spectrometry

In the mass spectrum of Aniline-¹⁵N, the molecular ion peak will appear at m/z 94, one mass unit higher than that of unlabeled aniline (m/z 93).[1][12] The fragmentation pattern will be analogous to aniline, with the key difference being the mass of the nitrogen-containing fragments.

Reactivity and Isotopic Effects

The chemical reactivity of Aniline-¹⁵N is virtually identical to that of natural abundance aniline. The ¹⁵N isotope does not significantly alter the electronic properties of the amino group or the aromatic ring.[13] Therefore, it undergoes the same characteristic reactions.

Basicity

Aniline is a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[14] The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The substitution of ¹⁴N with ¹⁵N has a negligible effect on the basicity.

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution.[15] Aniline-¹⁵N will readily undergo reactions such as halogenation, nitration, and sulfonation. However, due to the high reactivity, polysubstitution is common, and protection of the amino group via acetylation is often necessary to achieve monosubstitution.[16]

Caption: Workflow for controlled electrophilic aromatic substitution of Aniline-¹⁵N.

Acylation

Aniline-¹⁵N reacts readily with acylating agents, such as acetic anhydride, to form the corresponding amide.[12] This reaction is fundamental for protecting the amino group.

Diazotization

Treatment of Aniline-¹⁵N with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a stable arenediazonium-¹⁵N salt.[17] These salts are versatile intermediates in organic synthesis, allowing for the introduction of a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions.[18]

Kinetic Isotope Effect (KIE)

While the equilibrium properties of Aniline-¹⁵N are very similar to aniline, the difference in mass can lead to a measurable kinetic isotope effect (KIE) in reactions where the C-N bond is cleaved or its vibrational state changes in the rate-determining step.[19] The ¹⁴N/¹⁵N KIE is typically small, on the order of 1.02 to 1.04, but can be a powerful tool for elucidating reaction mechanisms.[20][21] For example, a significant KIE in an enzymatic reaction involving aniline could indicate that C-N bond cleavage is part of the rate-limiting step.

Applications in Drug Development and Research

The unique properties of Aniline-¹⁵N make it an invaluable tool for researchers in drug development and related fields.

Mechanistic Studies

The ability to track the ¹⁵N label through a reaction sequence using NMR or mass spectrometry allows for the unambiguous determination of reaction pathways. For example, in rearrangements or reactions involving multiple nitrogen atoms, Aniline-¹⁵N can be used to follow the fate of the original amino group.[22]

Metabolic Tracer Studies

In drug metabolism studies, Aniline-¹⁵N can be incorporated into a drug candidate to trace its metabolic fate in vitro or in vivo.[2][3] By analyzing metabolites using mass spectrometry, researchers can identify which metabolites retain the ¹⁵N label, providing crucial information about the sites of metabolic transformation.[23] This is particularly useful for understanding the formation of reactive metabolites that may be responsible for drug toxicity.[24]

Experimental Protocols

The following are representative protocols for common reactions involving aniline that can be directly adapted for use with Aniline-¹⁵N.

Protocol 1: Acetylation of Aniline-¹⁵N to Acetanilide-¹⁵N

This procedure protects the amino group and is often a prerequisite for other transformations.

-

Dissolution: In a 100 mL flask, suspend 5.0 g of Aniline-¹⁵N in 50 mL of water.

-

Acidification: Add 4.5 mL of concentrated hydrochloric acid to dissolve the aniline as its hydrochloride salt.

-

Acylation: To the stirred solution, add 6.0 mL of acetic anhydride.

-

Buffering: Immediately add a solution of 5.3 g of sodium acetate in 30 mL of water.

-

Precipitation: Stir the mixture vigorously and cool in an ice bath to induce the precipitation of Acetanilide-¹⁵N.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or water to obtain pure Acetanilide-¹⁵N.

Protocol 2: Diazotization of Aniline-¹⁵N and Subsequent Iodination

This protocol demonstrates the conversion of the amino group into a versatile diazonium salt intermediate.

-

Preparation of Aniline Salt: In a 250 mL beaker, dissolve 9.4 g of Aniline-¹⁵N in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: While maintaining the temperature below 5 °C, slowly add a solution of 7.0 g of sodium nitrite in 20 mL of water with constant stirring. After the addition is complete, stir for an additional 10 minutes.

-

Iodination: In a separate flask, dissolve 17 g of potassium iodide in 50 mL of water. Slowly add the cold diazonium salt solution to the KI solution with stirring.

-

Decomposition: Allow the mixture to stand for a few minutes, then gently warm it on a water bath until the evolution of nitrogen gas ceases.

-

Workup: Cool the reaction mixture and add a 10% aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield iodobenzene-¹⁵N.

Caption: Experimental workflow for the diazotization of Aniline-¹⁵N followed by iodination.

Conclusion

Aniline-¹⁵N is a powerful and versatile tool for researchers in chemistry and drug development. Its chemical properties, being nearly identical to those of unlabeled aniline, allow it to serve as a seamless replacement in synthetic routes. The true value of Aniline-¹⁵N lies in the analytical handle provided by the ¹⁵N isotope, which enables detailed mechanistic investigations, metabolic tracking, and enhanced spectroscopic analysis. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective application in advancing scientific discovery.

References

- Alver Ö., Parlak C., Şenyel M. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science (E-Journal), 5(1), 98-102.

- Krivdin, L. B., & Kalabin, G. A. (2021). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC advances, 11(48), 30206-30239.

- Binsch, G., Lambert, J. B., Roberts, B. W., & Roberts, J. D. (1964). Nitrogen-15 Magnetic Resonance Spectroscopy. II. Coupling Constants. Journal of the American Chemical Society, 86(24), 5564-5570.

-

Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. Retrieved from [Link]

- Song, H., & Abramson, F. (1993). Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam. Drug metabolism and disposition, 21(5), 868-873.

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

- ResearchGate. (2014). Removal of amino in anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry, 12(36).

- Contreras, R. H., & Peralta, J. E. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic resonance in chemistry, 46(8), 744-747.

-

NIST. (n.d.). Aniline, n-tert-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Difference of reactivity between anilines and alkyl amines. Retrieved from [Link]

- ResearchGate. (2018). NMR-based metabolite studies with 15N amino acids.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 15 N NMR chemical shifts of nitrogen compounds representing... Retrieved from [Link]

- Kappe, C. O., & Dallinger, D. (2016). Exploring Flow Procedures for Diazonium Formation. CHIMIA International Journal for Chemistry, 70(7), 508-513.

-

Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]

- Fitzpatrick, P. F. (2011). Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. Archives of biochemistry and biophysics, 510(1), 1-10.

- ResearchGate. (2020). One‐bond 1J(15N,H) coupling constants at sp2 hybridized nitrogen of Schiff bases, enaminones and similar compounds. A theoretical study. Magnetic Resonance in Chemistry, 58(8).

- BenchChem. (2025).

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

- Randall, E. W., Ellner, J. J., & Zuckerman, J. J. (1966). Nuclear magnetic resonance and infrared studies of N^15-substituted trimethylsilyl-, -germyl-, and -stannylanilines. A Test of (p..-->..d)..pi.. Bonding in Silicon-, Germanium-, and Tin-Nitrogen Bonds. Journal of the American Chemical Society, 88(4), 622-627.

- He, J., Zhang, X., He, Q., Guo, H., & Fan, R. (2021). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N.

- Arndt, K., Hofmann, D., Gehre, M., & Krumbiegel, P. (2000). 15N investigation into the effect of a pollutant on the nitrogen metabolism of Tetrahymena pyriformis as a model for environmental medical research. Environmental toxicology and chemistry, 19(11), 2826-2832.

- Axenrod, T., & Webb, G. A. (1974). 15N–13C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 52(14), 2671-2674.

-

ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

-

Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution... Retrieved from [Link]

-

NMR Wiki Q&A Forum. (2012). Long-range 1H-{15N} coupling (HMBC). Retrieved from [Link]

- Kiffmeyer, W. R., & Jung, D. (1983). [Standardized 15N-tracer Method for the Assessment of Protein Metabolism in Clinical Practice]. Infusionstherapie und klinische Ernahrung, 10(5), 268-275.

-

University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

- Douglas, C. J., & McNally, A. (2022). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society, 144(30), 13586-13592.

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Control experiments – Kinetic isotope effect. Aniline substrate... Retrieved from [Link]

-

ResearchGate. (n.d.). 15N–13C spin–spin coupling constants in some aniline derivatives. Retrieved from [Link]

-

NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 苯胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 2. Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15N investigation into the effect of a pollutant on the nitrogen metabolism of Tetrahymena pyriformis as a model for environmental medical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 8. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Aniline [webbook.nist.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 15. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Diazotisation [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. [Standardized 15N-tracer method for the assessment of protein metabolism in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cresset-group.com [cresset-group.com]

A Senior Application Scientist's Guide to the Synthesis of ¹⁵N-Labeled Aniline

<_- a="" a-="" a.="" an="" an.="" and="" are="" as="" at="" aug="" available="" be="" been="" benzene.="" benzoyl="" br2="" by="" c="" can="" carbon="" carbon.="" carboxylic="" chemistry="" chemwizards="" conversion="" degradation="" during="" for="" form="" from="" given="" group="" has="" hoffmann="" in="" into="" is="" it="" its="" koh="" less="" material="" material.="" mechanism="" migration="" named="" of="" one="" or="" p-toluenesulfonyl="" primary="" product.="" r="" reaction="" rearrangement="" rearrangement.="" s="" starting="" step="" than="" that="" the="" this="" to="" which="">

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into aniline (C₆H₅NH₂) provides an indispensable tool for a multitude of scientific disciplines. From elucidating metabolic pathways of aniline-containing pharmaceuticals to tracking the environmental fate of this foundational chemical, ¹⁵N-labeled aniline serves as a powerful tracer, readily distinguishable from its natural abundance ¹⁴N counterpart by mass spectrometry and NMR spectroscopy.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to ¹⁵N-aniline, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations to empower researchers in their selection and execution of the optimal labeling strategy.

The Foundational Role of ¹⁵N-Labeled Aniline

Aniline and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and dyes.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount in drug development and environmental science.[1][4] The use of ¹⁵N-labeled analogues allows for precise tracking and quantification, offering clear advantages over other labeling methods. Unlike radioactive isotopes, ¹⁵N is stable, obviating the need for specialized handling and disposal protocols. Its unique nuclear spin of 1/2 makes it particularly well-suited for NMR studies, providing detailed structural and dynamic information.[1][2]

Strategic Approaches to ¹⁵N-Aniline Synthesis

The synthesis of ¹⁵N-aniline can be broadly categorized into three primary strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the availability and cost of the ¹⁵N-labeled starting material, desired isotopic enrichment, and the scale of the synthesis.

-

Reduction of ¹⁵N-Nitrobenzene: A classic and robust method.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern, versatile, and highly efficient.

-

Hofmann Rearrangement of ¹⁵N-Benzamide: A carbon-degradative approach.

Method 1: The Classic Route - Reduction of ¹⁵N-Nitrobenzene

This is arguably the most traditional and widely employed method for preparing aniline, and its adaptation for isotopic labeling is straightforward, provided ¹⁵N-nitrobenzene is accessible. The core of this strategy lies in the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Causality Behind Experimental Choices

The choice of reducing agent is critical and influences the reaction conditions, workup procedure, and overall efficiency. Historically, metal/acid combinations like tin (Sn) and hydrochloric acid (HCl) have been used.[5][6] However, catalytic hydrogenation offers a cleaner and more environmentally benign alternative.

-

Metal/Acid Reduction (e.g., Sn/HCl): This method is effective but can be cumbersome. The reaction proceeds via the transfer of electrons from the metal to the nitro group in an acidic medium.[5] A significant drawback is the formation of complex tin salts, which require a strongly basic workup to liberate the free aniline.[5]

-

Catalytic Hydrogenation: This is often the preferred method in modern synthesis. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, facilitates the reaction of the nitro group with hydrogen gas (H₂).[7] This method is highly efficient, and the workup is significantly simpler, as the catalyst can be removed by filtration.

Experimental Protocol: Catalytic Hydrogenation of ¹⁵N-Nitrobenzene

This protocol describes a general procedure for the catalytic hydrogenation of ¹⁵N-nitrobenzene.

Materials:

-

¹⁵N-Nitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a hydrogenation flask, add ¹⁵N-nitrobenzene and the solvent (e.g., ethanol).

-

Carefully add the 10% Pd/C catalyst under a stream of inert gas.

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with inert gas (repeat 3 times).

-

Evacuate the flask and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to yield ¹⁵N-aniline. The product can be further purified by distillation if necessary.

Workflow Diagram: Reduction of ¹⁵N-Nitrobenzene

Caption: Catalytic hydrogenation of ¹⁵N-Nitrobenzene.

Method 2: Modern Efficiency - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] This method allows for the synthesis of ¹⁵N-aniline from an aryl halide (or triflate) and a ¹⁵N-labeled amine source.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

-

Palladium Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is crucial for the catalytic cycle.[11] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[8]

-

¹⁵N-Amine Source: For the synthesis of primary ¹⁵N-aniline, an ammonia equivalent is required. Due to the challenges of using ammonia gas directly, reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can be used, followed by a deprotection step.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is necessary to deprotonate the amine and facilitate the catalytic cycle.[11]

Experimental Protocol: Buchwald-Hartwig Amination for ¹⁵N-Aniline

This protocol outlines a general procedure using an aryl bromide and a ¹⁵N-ammonia source.

Materials:

-

Bromobenzene (1.0 eq)

-

¹⁵N-Ammonia source (e.g., ¹⁵NH₄Cl, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

XPhos or a similar bulky phosphine ligand (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.2 eq)

-

Toluene (solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add Pd(OAc)₂, the phosphine ligand, and NaOtBu under an inert atmosphere.

-

Add the ¹⁵N-ammonia source and bromobenzene to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford ¹⁵N-aniline.

Workflow Diagram: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig cross-coupling reaction.

Method 3: The Degradative Approach - Hofmann Rearrangement of ¹⁵N-Benzamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[12][13] This method is particularly useful when the ¹⁵N label is sourced from a nitrogen-containing reagent that can be readily converted to an amide.

Causality Behind Experimental Choices

The Hofmann rearrangement proceeds through a series of well-defined steps, with the key transformation being the migration of the aryl group from the carbonyl carbon to the nitrogen atom.[12][14]

-

Starting Material: The synthesis begins with ¹⁵N-benzamide, which can be prepared from benzoyl chloride and a ¹⁵N-ammonia source.

-

Reagents: The reaction is typically carried out using bromine (Br₂) and a strong base, such as sodium hydroxide (NaOH).[12] The base deprotonates the amide, and the resulting anion reacts with bromine to form an N-bromoamide.[12]

-

Rearrangement: Further deprotonation and loss of bromide lead to the formation of a nitrene intermediate, which then rearranges to an isocyanate.[15]

-

Hydrolysis: The isocyanate is hydrolyzed in the aqueous basic medium to a carbamic acid, which decarboxylates to yield the primary amine.[12][14]

Experimental Protocol: Hofmann Rearrangement of ¹⁵N-Benzamide

This protocol provides a general procedure for the Hofmann rearrangement.

Materials:

-

¹⁵N-Benzamide (1.0 eq)

-

Sodium hydroxide (NaOH, 4.0 eq)

-

Bromine (Br₂, 1.1 eq)

-

Water

Procedure:

-

Prepare a solution of NaOH in water and cool it in an ice bath.

-

Slowly add bromine to the cold NaOH solution with stirring to form a sodium hypobromite solution.

-

In a separate flask, dissolve ¹⁵N-benzamide in a minimal amount of a suitable solvent (e.g., dioxane or water) and cool it in an ice bath.

-

Slowly add the cold sodium hypobromite solution to the ¹⁵N-benzamide solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C until the reaction is complete (as indicated by the disappearance of the intermediate N-bromoamide).

-

Cool the reaction mixture and extract the ¹⁵N-aniline with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Workflow Diagram: Hofmann Rearrangement

Caption: Hofmann rearrangement of ¹⁵N-Benzamide.

Comparative Analysis of Synthesis Methods

| Method | Key ¹⁵N Starting Material | Advantages | Disadvantages | Typical Yields | Isotopic Purity |

| Reduction of Nitrobenzene | ¹⁵N-Nitrobenzene | Well-established, scalable, high yields | Requires handling of H₂ gas, catalyst can be pyrophoric | >90% | High (>98%) |

| Buchwald-Hartwig Amination | ¹⁵N-Ammonia Source | High functional group tolerance, versatile | Catalyst and ligand can be expensive, requires inert atmosphere | 70-95% | High (>98%) |

| Hofmann Rearrangement | ¹⁵N-Ammonia Source | Utilizes readily available starting materials | Stoichiometric use of bromine, potential for side reactions | 60-80% | High (>98%) |

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of ¹⁵N-labeled aniline is a critical enabling technology for a wide range of scientific investigations. The choice of the most appropriate synthetic route depends on a careful consideration of factors such as the availability and cost of the ¹⁵N-labeled precursor, the required scale of the synthesis, and the technical capabilities of the laboratory.

-

For large-scale syntheses where ¹⁵N-nitrobenzene is available, catalytic hydrogenation remains a highly efficient and cost-effective method.

-

When versatility and functional group tolerance are paramount, the Buchwald-Hartwig amination offers a powerful and modern solution.

-

The Hofmann rearrangement provides a valuable alternative, particularly when starting from a ¹⁵N-ammonia source and when a carbon-degradative approach is acceptable.

By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthesis of ¹⁵N-aniline to advance their scientific endeavors.

References

-

Axel, D. et al. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology. [Link]

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). 24.7: Synthesis of Amines. [Link]

-

Chemist Wizards. (n.d.). Hoffmann Rearrangement. [Link]

-

Clark, J. (n.d.). The preparation of phenylamine (aniline). Chemguide. [Link]

-

Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development. [Link]

- Google Patents. (n.d.).

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline. PubChem. [Link]

-

PharmaCompass. (n.d.). Aniline. [Link]

-

PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. [Link]

-

ResearchGate. (2006). 15N NMR Spectroscopy in Structural Analysis. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications. [Link]

-

Scribd. (n.d.). 3-Synthesis of Aniline by Reduction of Nitrobenzene. [Link]

-

SpectraBase. (n.d.). Aniline - Optional[15N NMR] - Chemical Shifts. [Link]

-

Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. [Link]

-

Water Quality Australia. (n.d.). Aniline in freshwater and marine water. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. researchgate.net [researchgate.net]

- 3. Aniline in freshwater and marine water [waterquality.gov.au]

- 4. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scribd.com [scribd.com]

- 7. CN101434547B - Method for preparing aniline from nitrobenzene - Google Patents [patents.google.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. pharmdguru.com [pharmdguru.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. chemistwizards.com [chemistwizards.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Aniline-¹⁵N NMR Spectral Data and Interpretation

This guide provides a comprehensive overview of Aniline-¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, designed for researchers, scientists, and professionals in drug development. We will delve into the core principles, experimental methodologies, and data interpretation, offering field-proven insights to empower your research.

The Significance of ¹⁵N NMR in the Study of Aniline and its Derivatives

Aniline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The nitrogen atom is often a key site of chemical reactivity and intermolecular interactions. ¹⁵N NMR spectroscopy, by directly probing the nitrogen nucleus, offers a unique and powerful lens through which to understand the electronic structure, bonding, and local environment of these critical molecules.

The ¹⁵N nucleus, with a spin quantum number of I=½, provides sharp, well-resolved signals, avoiding the line broadening issues associated with the quadrupolar ¹⁴N nucleus.[1] However, the low natural abundance (0.37%) and smaller gyromagnetic ratio of ¹⁵N present significant sensitivity challenges. This guide will address modern NMR techniques that effectively overcome these limitations.

Understanding the ¹⁵N NMR Spectrum of Aniline: Chemical Shifts and Coupling Constants

The ¹⁵N chemical shift of aniline is exquisitely sensitive to its electronic environment. The nitrogen lone pair's delocalization into the aromatic π-system significantly influences its shielding.[2] This sensitivity makes ¹⁵N NMR a powerful tool for studying substituent effects, solvent interactions, and protonation events.

¹⁵N Chemical Shift Data

The ¹⁵N chemical shift of aniline is typically observed in the range of 50-80 ppm relative to liquid ammonia (NH₃) or around -330 to -300 ppm relative to nitromethane (CH₃NO₂).[3][4] It is crucial to report the reference standard used.[4]

Table 1: ¹⁵N Chemical Shift of Aniline in Various Solvents

| Solvent | Chemical Shift (ppm vs. NH₃) | Chemical Shift (ppm vs. CH₃NO₂) |

| CDCl₃ | ~56 | ~-324 |

| DMSO-d₆ | ~61 | ~-319 |

| Acetone-d₆ | ~58 | ~-322 |

Note: Values are approximate and can vary slightly with concentration and temperature.

Substituents on the phenyl ring dramatically influence the ¹⁵N chemical shift. Electron-withdrawing groups (e.g., -NO₂) deshield the nitrogen nucleus, causing a downfield shift (higher ppm value), while electron-donating groups (e.g., -OCH₃) cause an upfield shift (lower ppm value). This correlation is so strong that ¹⁵N chemical shifts can be linearly related to Hammett substituent constants.[5][6]

¹⁵N-¹H Spin-Spin Coupling Constants

Spin-spin coupling between ¹⁵N and directly attached protons (¹H) provides valuable structural information. The one-bond coupling constant, ¹J(¹⁵N,H), is particularly informative about the hybridization of the nitrogen atom.

Table 2: Typical ¹⁵N-¹H Coupling Constants for Aniline

| Coupling Constant | Typical Value (Hz) | Structural Information |

| ¹J(¹⁵N,H) | 78 - 82 | Hybridization of the nitrogen atom |

| ²J(¹⁵N,H_ortho) | 1.5 - 2.0 | Through-bond connectivity |

| ³J(¹⁵N,H_meta) | ~0.5 | Through-bond connectivity |

| ⁴J(¹⁵N,H_para) | < 0.3 | Through-bond connectivity |

The magnitude of ¹J(¹⁵N,H) is sensitive to the s-character of the N-H bond.[7] Long-range couplings, while smaller, are invaluable for confirming assignments in complex aniline derivatives.[8]

Acquiring High-Quality Aniline-¹⁵N NMR Spectra: Experimental Protocols

Given the low sensitivity of the ¹⁵N nucleus, careful experimental design is paramount. Here, we detail protocols for both direct ¹⁵N detection and more sensitive indirect detection methods.

Sample Preparation: A Foundation for Success

A well-prepared sample is the first step towards a high-quality spectrum.

Protocol 1: Standard Sample Preparation

-

Analyte Concentration: For direct ¹⁵N detection at natural abundance, a high concentration (ideally > 1 M) is recommended. For ¹⁵N-labeled aniline, or when using more sensitive inverse-detected experiments, concentrations of 10-50 mM are often sufficient.[9]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the aniline derivative. Common choices include CDCl₃, DMSO-d₆, and acetone-d₆.[9] Ensure the solvent is free of particulate matter.

-

Filtration: To avoid line broadening from suspended impurities, filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[10][11]

-

Sample Volume: Use a sample volume of at least 0.6 mL for a standard 5 mm NMR tube to ensure proper shimming.[9]

-

Degassing (Optional): For sensitive samples or for accurate relaxation measurements, degassing via several freeze-pump-thaw cycles can remove dissolved oxygen, a paramagnetic species that can shorten relaxation times and broaden lines.

Direct ¹⁵N Detection: The 1D Experiment

This is the simplest experiment but requires longer acquisition times or higher concentrations.

Protocol 2: 1D ¹⁵N NMR Acquisition

-

Spectrometer Setup: Tune and match the probe for the ¹⁵N frequency. Perform shimming on the deuterium lock signal to achieve a narrow and symmetrical lock peak.

-

Pulse Program: A simple pulse-acquire sequence (e.g., 'zg' on Bruker systems) with proton decoupling is typically used.[12]

-

Key Acquisition Parameters:

-

d1 (Relaxation Delay): The ¹⁵N nucleus can have long T₁ relaxation times. A d1 of at least 1-2 times the longest T₁ is recommended for quantitative results. For aniline, T₁ can be several seconds. A d1 of 5-10 seconds is a good starting point.[13]

-

ns (Number of Scans): Due to low sensitivity, a large number of scans is typically required (from hundreds to thousands).

-

Proton Decoupling: Use broadband proton decoupling (e.g., 'garp' or 'waltz16') during acquisition to collapse ¹⁵N-¹H couplings into a single sharp peak and benefit from the Nuclear Overhauser Effect (NOE).

-

Inverse-Gated Decoupling: For quantitative measurements where a uniform NOE is not guaranteed, use an inverse-gated decoupling sequence. This involves turning on the decoupler only during the acquisition time to collapse couplings without generating a significant NOE.[13]

-

Indirect Detection: Enhancing Sensitivity with 2D HSQC and HMBC

For low-concentration samples or to obtain correlation information, proton-detected 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Protocol 3: 2D ¹H-¹⁵N HSQC Acquisition

The HSQC experiment provides correlations between the ¹⁵N nucleus and its directly attached proton(s), leveraging the much higher sensitivity of ¹H detection.

-

Spectrometer Setup: Tune and match the probe for both ¹H and ¹⁵N frequencies. Good shimming is critical for high-resolution 2D spectra.

-

Pulse Program: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., 'hsqcetfpgpsi' on Bruker systems).[1]

-

Key Acquisition Parameters:

-

Spectral Widths (sw): Set the ¹H spectral width to cover all proton resonances (typically 10-12 ppm). The ¹⁵N spectral width should encompass the expected chemical shift range of aniline nitrogens (e.g., 50-100 ppm).

-

¹J(N,H) Coupling Constant: The pulse sequence delays are optimized based on the one-bond ¹⁵N-¹H coupling. For aniline, a value of ~80 Hz is a good starting point.

-

ns (Number of Scans): Typically 2 to 16 scans per increment are sufficient for moderately concentrated samples.

-

Protocol 4: 2D ¹H-¹⁵N HMBC Acquisition

The HMBC experiment reveals correlations between ¹⁵N and protons that are two or three bonds away, making it invaluable for structural elucidation.

-

Spectrometer Setup: Similar to HSQC.

-

Pulse Program: A gradient-selected HMBC sequence is standard (e.g., 'hmbcgplpndqf' on Bruker systems).

-

Key Acquisition Parameters:

-

Long-Range Coupling Constant: The delays in the HMBC pulse sequence are optimized for long-range couplings. A typical value to start with for ¹H-¹⁵N correlations is 5-10 Hz.[14] It is often beneficial to run multiple HMBC experiments with different long-range coupling optimizations to detect a wider range of correlations.

-

ns (Number of Scans): More scans per increment (e.g., 16 to 64) are generally needed compared to HSQC due to the smaller size of long-range couplings.

-

Interpretation of Aniline-¹⁵N NMR Spectra: From Data to Insight

The power of Aniline-¹⁵N NMR lies in the wealth of information encoded in its spectral parameters.

Chemical Shift: A Probe of Electron Density

The ¹⁵N chemical shift is primarily governed by the paramagnetic shielding term, which is sensitive to the nature of the orbitals involved in bonding.

-

Resonance and Inductive Effects: The amino group in aniline is a strong π-donor, increasing electron density at the ortho and para positions of the ring. Substituents that enhance this donation (e.g., -OCH₃) lead to increased shielding (upfield shift) of the ¹⁵N nucleus. Conversely, electron-withdrawing groups (e.g., -NO₂) pull electron density away from the nitrogen, leading to deshielding (downfield shift).

-

Protonation: Protonation of the amino group to form the anilinium ion causes a dramatic change in the electronic structure. The lone pair is no longer available for delocalization, and the nitrogen becomes sp³ hybridized. This typically results in a significant upfield shift of the ¹⁵N signal.[15]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding with the -NH₂ group can influence the ¹⁵N chemical shift. Hydrogen bond donation from the solvent to the nitrogen lone pair can cause a downfield shift.

Coupling Constants: Defining Connectivity and Geometry

-

¹J(¹⁵N,H): As mentioned, this value is a reliable indicator of nitrogen hybridization. A larger ¹J(¹⁵N,H) value is associated with greater s-character in the N-H bond.

-

ⁿJ(¹⁵N,H): Long-range couplings observed in an HMBC spectrum are crucial for assembling the molecular structure. For instance, a correlation between the ¹⁵N nucleus and the ortho protons confirms the position of the amino group on the aromatic ring.

Applications in Drug Development and Materials Science

-

Structure Verification: Confirming the synthesis of novel aniline derivatives and identifying the site of modification.

-

Ligand Binding Studies: Monitoring changes in the ¹⁵N chemical shift of an aniline-containing drug upon binding to a protein target can identify the binding interface and provide insights into the binding mode.

-

Reaction Monitoring: Tracking the progress of reactions involving the aniline nitrogen, such as N-alkylation or acylation.

-

Polymer Characterization: Investigating the incorporation and environment of aniline-based monomers in polymers.

Conclusion

Aniline-¹⁵N NMR spectroscopy, despite its inherent sensitivity challenges, is an exceptionally powerful technique for the structural and electronic characterization of this vital class of compounds. By leveraging modern pulse sequences, such as HSQC and HMBC, and with careful attention to experimental design, researchers can gain profound insights into molecular structure, reactivity, and interactions. This guide provides the foundational knowledge and practical protocols to successfully implement Aniline-¹⁵N NMR in your research endeavors.

References

-

Axenrod, T., et al. (1971). Nitrogen-15 magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 93(24), 6536–6541. [Link]

-

D'Amico, A., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]

-

Wasylishen, R. E., et al. (1972). Long-range Spin–Spin Coupling Constants from Amino Protons and 15N to Ring Protons in Aniline-15N and Some Derivatives. INDO Molecular Orbital Calculations. Canadian Journal of Chemistry, 50(16), 2575-2584. [Link]

-

Semenov, V. A., et al. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441. [Link]

-

Thorn, K. A., & Pennington, J. C. (1999). 15N NMR chemical shifts of nitrogen compounds representing condensation products of aniline with carbonyl and other functional groups. ResearchGate. [Link]

-

Yonezawa, T., & Morishima, I. (1973). Relationships of the 15N nuclear magnetic resonance chemical shift and the 15N–1H spin coupling constant to the infrared stretching frequency of the amino group in saturated primary amines and anilines. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 1197-1205. [Link]

-

Del Bene, J. E., & Person, W. B. (2006). Systematic Ab Initio Study of 15N−15N and 15N−1H Spin−Spin Coupling Constants Across N−H+−N Hydrogen Bonds: Predicting N−N and N−H Coupling Constants and Relating Them to Hydrogen Bond Type. The Journal of Physical Chemistry A, 110(23), 7496-7502. [Link]

-

Rusakov, Y. Y., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(8), 735. [Link]

-

Varian, Inc. (n.d.). NMR Sample Preparation. [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. [Link]

-

Varian, Inc. (n.d.). How to Prepare Samples for NMR. [Link]

-

Vlahov, G., & Vlahov, I. (1990). Correlation of 15N-chemical shifts of aniline derivatives with their pK's and extrapolation of the pKa value for N(5)H of reduced FMN based on its 15N chemical shift. Biochemical and Biophysical Research Communications, 168(3), 939-945. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline. PubChem. [Link]

-

IMSERC. (n.d.). TUTORIAL: 1D 1H-COUPLED 15N SPECTRUM. [Link]

-

Axenrod, T., et al. (1970). Nitrogen-15 magnetic resonance spectroscopy. Correlation of the 15N-H coupling constants in aniline derivatives with Hammett .sigma. constants. Journal of the American Chemical Society, 92(7), 2066–2069. [Link]

-

SpectraBase. (n.d.). Aniline - Optional[15N NMR] - Chemical Shifts. [Link]

-

Wasylishen, R. E. (1976). 15N–13C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 54(6), 833-838. [Link]

-

Kolehmainen, E., et al. (2000). One‐bond 1J(15N,H) coupling constants at sp2 hybridized nitrogen of Schiff bases, enaminones and similar compounds. A theoretical study. Magnetic Resonance in Chemistry, 38(7), 568-574. [Link]

-

IMSERC. (n.d.). TUTORIAL: 1D NON-REFOCUSED 1H-COUPLED 15N USING INEPT. [Link]

-

NMR Wiki Q&A Forum. (2013). how to get a 1H-15N HMBC spectroscopy. [Link]

-

Marek, R., & Lyčka, A. (2002). 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(1), 35-57. [Link]

-

Chimichi, S., et al. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry, 32(11), 111-117. [Link]

-

University of Connecticut. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

-

University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. [Link]

-

Parlak, C. (2016). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 17(1), 1-8. [Link]

-

Aguirre, F. V., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR, 62(1), 43-52. [Link]

-

BMRB. (n.d.). A Comprehensive Discussion of HSQC and HMBC Pulse Sequences. [Link]

-

Tugarinov, V., & Kay, L. E. (2018). 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins. Proceedings of the National Academy of Sciences, 115(8), 1819-1824. [Link]

-

Gao, F., et al. (2008). Density functional calculations of 15N chemical shifts in solvated dipeptides. Journal of Biomolecular NMR, 41(4), 209-217. [Link]

-

Martin, G. E., & Williams, A. J. (2000). Utilizing Long-Range 1H-15N 2D NMR Spectroscopy in Chemical Structure Elucidation. Annual Reports on NMR Spectroscopy, 40, 1-131. [Link]

-

Kricheldorf, H. R. (1981). 15N NMR substituent effects AS-(ppm) of various amino acid derivatives. Organic Magnetic Resonance, 15(2), 162-177. [Link]

-

Hart, K. E., et al. (2013). 15 N NMR chemical shifts (δ) values of aqueous primary non-hindered and hindered alkyl amines (2 M, before CO2 loading) as a function of carbamate forming kinetic constants (Log k, M-1 min-1). Energy & Environmental Science, 6(11), 3323-3332. [Link]

-

LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic ab initio study of 15N-15N and 15N-1H spin-spin coupling constants across N-H+-N hydrogen bonds: predicting N-N and N-H coupling constants and relating them to hydrogen bond type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Relationships of the 15N nuclear magnetic resonance chemical shift and the 15N–1H spin coupling constant to the infrared stretching frequency of the amino group in saturated primary amines and anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 12. TUTORIAL: 1D 1H-COUPLED 15N SPECTRUM [imserc.northwestern.edu]

- 13. researchgate.net [researchgate.net]

- 14. how to get a 1H-15N HMBC spectroscopy - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 15. Theoretical and experimental study of 15N NMR protonation shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of ¹⁵N-Labeled Aniline in Scientific Research

An In-depth Technical Guide to the Determination of Isotopic Enrichment of Aniline-¹⁵N

Aniline, a foundational aromatic amine, serves as a crucial building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers. The strategic incorporation of the stable, heavy isotope Nitrogen-15 (¹⁵N) into the aniline molecule transforms it into a powerful tracer for elucidating reaction mechanisms, tracking metabolic pathways, and developing quantitative analytical methods in drug development. Determining the precise isotopic enrichment—the percentage of ¹⁵N atoms relative to the total nitrogen atoms—is a critical step that underpins the validity of any study utilizing Aniline-¹⁵N.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core analytical techniques for accurately determining the isotopic enrichment of Aniline-¹⁵N. We will delve into the theoretical principles, provide field-tested experimental protocols, and discuss the nuances of data interpretation for the two primary analytical modalities: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Logical Workflow for Technique Selection

The choice between analytical techniques is governed by factors such as required precision, sample availability, and the presence of complex matrices. The following decision tree provides a high-level guide for selecting the most appropriate method.

Caption: High-level decision workflow for selecting an analytical technique.

Mass Spectrometry: The Gold Standard for Sensitivity and Precision

Mass spectrometry (MS) is the most widely employed technique for isotopic enrichment determination due to its exceptional sensitivity and precision. The fundamental principle lies in its ability to separate ions based on their mass-to-charge ratio (m/z). Aniline containing ¹⁴N has a monoisotopic mass of 93.0578 Da, while Aniline-¹⁵N has a mass of 94.0549 Da. This 1-dalton mass difference is easily resolved by modern mass spectrometers.

Expertise & Experience: Why MS is Often the First Choice

The power of MS lies in its direct measurement of the very property that defines the isotope: mass. By measuring the relative intensities of the ion corresponding to the unlabeled aniline (M+) and the ¹⁵N-labeled aniline (M+1), we can calculate the enrichment. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile and thermally stable compound like aniline.[1][2]

Trustworthiness: The Self-Validating MS Protocol

A robust MS protocol must be self-validating. This is achieved by first analyzing a natural abundance (unlabeled) aniline standard. This crucial step serves two purposes:

-

Baseline Isotope Ratio: It establishes the natural abundance of isotopes (¹³C, ¹⁵N, ²H), which contributes to the M+1 and M+2 peaks. The natural abundance of ¹⁵N is approximately 0.37%. This baseline is subtracted from the measurements of the enriched sample.

-

Fragmentation Pattern: It confirms the characteristic fragmentation pattern of aniline under the chosen ionization conditions. For aniline, the molecular ion (m/z 93) is typically strong. Common fragments include the loss of a hydrogen atom (m/z 92) and the loss of HCN (m/z 66).[3][4] Understanding this pattern is vital to ensure that the chosen quantification ions are not subject to interference.

Experimental Protocol: GC-MS for Aniline-¹⁵N Enrichment

This protocol outlines a standard electron ionization (EI) GC-MS method.

1. Sample Preparation:

- Accurately prepare a stock solution of the Aniline-¹⁵N sample in a suitable volatile solvent (e.g., Methanol, Dichloromethane) at a concentration of ~1 mg/mL.

- Prepare a dilution series (e.g., 0.5, 1, 5, 10, 50 µg/mL) to determine the optimal concentration for analysis and to check for detector linearity.[5]

- Prepare a corresponding set of solutions using a certified natural abundance aniline standard.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph:

- Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

- Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

- Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 15°C/min.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Mass Spectrometer:

- Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation patterns.

- Source Temperature: 230°C.

- Acquisition Mode: Full Scan (e.g., m/z 40-150) to observe the full spectrum and confirm identity, followed by Selected Ion Monitoring (SIM) for precise quantification. In SIM mode, monitor m/z 93 and 94.[2][6]

3. Data Acquisition and Analysis Workflow:

Caption: GC-MS workflow for Aniline-¹⁵N enrichment determination.

4. Calculation of Isotopic Enrichment:

- Integrate the peak areas for the ions at m/z 93 (A⁹³) and m/z 94 (A⁹⁴) from the SIM data.

- First, correct the measured ratio for the natural abundance contribution. Let R_nat be the ratio (A⁹⁴/A⁹³) from the natural abundance standard.

- The corrected abundance of the ¹⁵N-labeled species (A⁹⁴_corr) is approximately A⁹⁴ - (A⁹³ * R_nat).

- The percentage enrichment is then calculated as: % Enrichment = [A⁹⁴_corr / (A⁹³ + A⁹⁴_corr)] * 100

Data Presentation: Key GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |

| Ionization Energy | 70 eV | Industry standard for generating stable and comparable mass spectra. |

| Acquisition Mode | SIM (m/z 93, 94) | Maximizes sensitivity and precision by increasing dwell time on ions of interest.[2] |

| Primary Ions | m/z 93 (M+) & 94 (M+1) | Represent the unlabeled and ¹⁵N-labeled molecular ions, respectively. |

| Validation Standard | Natural Abundance Aniline | Essential for establishing baseline isotopic ratios and fragmentation.[7] |

NMR Spectroscopy: A Non-Destructive Approach

NMR spectroscopy offers a non-destructive method for determining isotopic enrichment and can provide valuable structural information simultaneously. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active.[8] However, its low natural abundance and low gyromagnetic ratio make direct detection challenging and time-consuming.[9]

Expertise & Experience: The Power of Indirect Detection

A more practical and sensitive approach is to observe the effect of the ¹⁵N nucleus on a more sensitive nucleus, such as ¹H. Protons directly attached to the ¹⁵N atom will exhibit spin-spin coupling (J-coupling). In the ¹H NMR spectrum of Aniline-¹⁵N, the -NH₂ protons will appear not only as a main peak (from molecules with ¹⁴N, which is quadrupolar and typically doesn't show coupling) but also as a doublet (from molecules with ¹⁵N), known as ¹⁵N satellites. The separation between the two lines of the doublet is the ¹J(¹⁵N,H) coupling constant.[10][11]

Trustworthiness: Self-Validation in NMR

The NMR method is inherently self-validating because the sample serves as its own reference. The ratio of the integral of the ¹⁵N satellite peaks to the total integral of the proton signal directly corresponds to the isotopic enrichment. It is crucial to ensure proper experimental setup to obtain quantitative results.

Experimental Protocol: ¹H NMR for Aniline-¹⁵N Enrichment

1. Sample Preparation:

- Dissolve an accurately weighed amount of Aniline-¹⁵N (typically 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can slow the proton exchange of the -NH₂ group, resulting in sharper signals.

- Use a high-purity solvent to avoid interfering signals.

2. NMR Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.

- Pulse Sequence: A standard 1D proton pulse-acquire experiment.

- Key Parameters for Quantitation:

- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated. For the -NH₂ protons, a delay of 10-15 seconds is a safe starting point to ensure full relaxation and accurate integration.

- Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 100:1) for the satellite peaks. This may range from 64 to 512 scans depending on the enrichment level and sample concentration.

- Pulse Angle: A 90° pulse angle should be accurately calibrated.

3. Data Acquisition and Analysis Workflow:

Caption: ¹H NMR workflow for Aniline-¹⁵N enrichment determination.

4. Calculation of Isotopic Enrichment:

- Carefully integrate the area of the central -NH₂ peak (I_main) and the two satellite peaks (I_sat_total = I_sat1 + I_sat2).

- The total integral for the -NH₂ protons is I_total = I_main + I_sat_total.

- The percentage enrichment is calculated as: % Enrichment = [I_sat_total / I_total] * 100

Data Presentation: Key ¹H NMR Parameters

| Parameter | Recommended Setting | Rationale |

| Spectrometer Field | ≥ 400 MHz | Improves sensitivity and resolution of satellite peaks. |

| Relaxation Delay (d1) | 5 x T₁ (typically 10-15s) | Ensures complete relaxation for accurate signal integration. |

| Solvent | DMSO-d₆ | Reduces N-H proton exchange, leading to sharper signals. |

| Signal of Interest | -NH₂ proton satellites | Direct observation of ¹H-¹⁵N coupling provides a quantitative measure.[11] |

| Validation | Internal quantitation | The ratio of satellite to total peak area is an intrinsic measure of enrichment. |

Fourier Transform Infrared (FTIR) Spectroscopy: A Qualitative Assessment

FTIR spectroscopy can, in principle, be used for isotopic analysis. The substitution of a lighter atom (¹⁴N) with a heavier one (¹⁵N) increases the reduced mass of the N-H bond, which leads to a downward shift in the frequency of its stretching and bending vibrations.[12] For the N-H stretch in aniline, this shift would be on the order of 10-15 cm⁻¹.

However, this method is generally not preferred for accurate quantification of Aniline-¹⁵N enrichment for several reasons:

-

Low Precision: Peak overlap and broadness of N-H stretching bands can make deconvolution and accurate integration difficult.

-

Environmental Sensitivity: N-H vibrational frequencies are highly sensitive to hydrogen bonding and solvent effects, which can confound the results.

-

Limited Dynamic Range: It is best suited for highly enriched samples and is not ideal for measuring low levels of incorporation.

FTIR is best regarded as a potential tool for rapid, qualitative confirmation of high levels of ¹⁵N incorporation, rather than a precise quantitative technique.[13][14]

Comparative Summary of Techniques

| Feature | Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹H) | FTIR Spectroscopy |

| Principle | Mass-to-charge ratio | Nuclear spin coupling | Vibrational frequency shift |

| Sensitivity | Very High (pg-ng) | Moderate (mg) | Low (mg) |

| Precision | High (<1% RSD) | Good (1-5% RSD) | Low |

| Sample State | Gas/Liquid (Destructive) | Liquid (Non-destructive) | Liquid/Solid |

| Analysis Time | Fast (~15 min/sample) | Moderate-Slow (30 min - hrs) | Very Fast (<5 min/sample) |

| Key Advantage | Highest sensitivity & precision | Non-destructive, structural info | Speed, simplicity |

| Key Limitation | Destructive, potential fragmentation | Lower sensitivity, requires more sample | Low precision, not quantitative |

Conclusion

The determination of isotopic enrichment in Aniline-¹⁵N is a critical analytical task that is best addressed by Mass Spectrometry or NMR Spectroscopy.

-

Mass Spectrometry , particularly GC-MS, stands as the method of choice for applications requiring high sensitivity, high precision, and high throughput. Its protocol, when properly validated with a natural abundance standard, provides trustworthy and accurate results.

-

NMR Spectroscopy , via indirect ¹H detection, offers a robust, non-destructive alternative that provides excellent quantitative data without the need for extensive calibration, albeit with lower sensitivity. It is ideal when sample preservation is important or when simultaneous structural confirmation is desired.

While FTIR can indicate the presence of ¹⁵N, it lacks the precision required for rigorous scientific and developmental applications. The selection of the optimal technique should be guided by the specific requirements of the research, balancing the need for sensitivity, precision, and sample integrity.

References

-

Westerman, P. W., & Roberts, J. D. (1978). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link][15]

-

Axenrod, T., Pregosin, P. S., Wieder, M. J., Becker, E. D., Bradley, R. B., & Milne, G. W. A. (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 93(24), 6536–6541. [Link][10]

-

Hameed, A. S., Al-Rawi, J. M. A., & Elias, G. (2006). Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Molecules, 11(5), 356-363. [Link][16]

-

Wang, Y., Liu, C., Wu, L., Wang, L., & Zhang, L. (2020). Rapid Determination of Nitrate Nitrogen Isotope in Water Using Fourier Transform Infrared Attenuated Total Reflectance Spectroscopy (FTIR-ATR) Coupled with Deconvolution Algorithm. Molecules, 25(21), 5026. [Link][12]

-

Hunkeler, D., & Aravena, R. (2000). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology, 34(14), 2849–2854. [Link][17]

-

Su, Y. H., & Lee, W. T. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics, 20(1), 86. [Link][18]

-

Griffith, D. W. T. (2007). N2O concentration and flux measurements and complete isotopic analysis by FTIR spectroscopy. Geophysical Research Abstracts, 9, 07831. [Link][13]

-

Thorn, K. A., & Cox, L. G. (2009). 15 N NMR chemical shifts of nitrogen compounds representing condensation products of aniline with carbonyl and other functional groups. ResearchGate. [Link][19]

-

Griffith, D. W. T., et al. (2012). A Fourier transform infrared trace gas and isotope analyser for atmospheric applications. Atmospheric Measurement Techniques, 5(10), 2481-2498. [Link][20]

-

Richardson, N., et al. (2014). Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Analyst, 139(10), 2541-2550. [Link][14]

-

Bakhmutov, V. I. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(41), 23849-23871. [Link][11]

-

Pozo, O. J., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 50(1), 183-191. [Link][5]

-

Magritek. (2021). Can benchtop NMR detect 15N at natural abundance?. Magritek Application Notes. [Link][9]

-

Isotopx. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Isotopx Knowledge Base. [Link][8]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Chemistry and Biochemistry Resources. [Link][3]

-

Patterson, B. W., et al. (1993). Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. Biological Mass Spectrometry, 22(9), 518-523. [Link][6]

-

Clark, J. (2021). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][4]

-

Kruk, I., & Krawczyk, E. (2017). 15N NMR Spectroscopy in Structural Analysis. ResearchGate. [Link][21]

-

Chen, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989. [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 9. magritek.com [magritek.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ingentaconnect.com [ingentaconnect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. amt.copernicus.org [amt.copernicus.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Aniline-15N: Commercial Sourcing, Cost, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aniline-15N in Modern Research

This compound, a stable isotope-labeled form of aniline, serves as a critical tool in the arsenal of researchers and drug development professionals. Its utility stems from the replacement of the naturally abundant nitrogen-14 (¹⁴N) with the heavier, non-radioactive isotope nitrogen-15 (¹⁵N). This subtle yet powerful modification allows for the precise tracking and quantification of aniline-containing molecules in complex biological systems. The unique nuclear properties of ¹⁵N, particularly its nuclear spin of 1/2, make it exceptionally well-suited for Nuclear Magnetic Resonance (NMR) spectroscopy, providing enhanced resolution and clarity in structural and interaction studies.[1] Furthermore, the mass shift introduced by the ¹⁵N label makes it an ideal internal standard for mass spectrometry (MS)-based quantification, a cornerstone of modern bioanalysis in drug metabolism and pharmacokinetics (DMPK) studies.[2][3] This guide provides an in-depth exploration of the commercial landscape for this compound, its associated costs, and a technical overview of its key applications, synthesis, and quality control considerations.

Commercial Suppliers and Cost Analysis of this compound

A variety of reputable chemical suppliers offer this compound, typically with high isotopic purity (≥98 atom % ¹⁵N). The cost can vary depending on the supplier, quantity, and any associated certifications (e.g., for use in GMP environments). Below is a comparative summary of major commercial suppliers and their publicly available pricing for this compound.

| Supplier | Catalog Number | Quantity | Isotopic Purity | Chemical Purity | Price (USD) |

| Sigma-Aldrich (Merck) | 488100 | 1 g | 98 atom % ¹⁵N | 99% (CP) | $336.00 |

| Cambridge Isotope Laboratories, Inc. (CIL) | NLM-1314-1 | 1 g | 98% | 98% | $336.00 |

| Fisher Scientific (distributing CIL) | 50-162-9572 | 1 g | 98%+ | Not specified | $400.03 |

| LGC Standards (distributing TRC) | TRC-A662476-2.5G | 2.5 g | Not specified | Not specified | Price on request |

| Santa Cruz Biotechnology | sc-268884 | Not specified | ≥98% | Not specified | Price on request |

| Alfa Chemistry | IS1214 | Not specified | ≥98 atom % ¹⁵N | 99% (CP) | Price on request |

| Clearsynth | CS-T-66574 | Not specified | Not specified | Not specified | Price on request |

Note: Prices are subject to change and may not include shipping and handling fees. For larger quantities or specific packaging needs, it is recommended to contact the suppliers directly for a quote.[4]

Synthesis and Quality Control of this compound

The synthesis of this compound typically involves the introduction of the ¹⁵N isotope at a key step in the synthetic pathway. A common and well-established method is the reduction of nitrobenzene.[5] To produce this compound, this process is adapted to use a ¹⁵N-labeled nitrating agent or a ¹⁵N-labeled precursor. For instance, the synthesis can start from a ¹⁵N-labeled ammonia source which is then incorporated into the aromatic ring.[6] Another approach involves a nitrogen replacement process where the ¹⁵N atom from a labeled compound like glycine-¹⁵N is directly incorporated into an aniline derivative.[7]

The general synthetic route via reduction of nitrobenzene can be visualized as follows:

For the synthesis of this compound, a ¹⁵N-labeled starting material, such as Nitrobenzene-¹⁵N, would be used.

Quality Control: Ensuring Isotopic and Chemical Purity

The utility of this compound in research and drug development is critically dependent on its quality. Therefore, stringent quality control measures are essential. Key quality attributes that are assessed and typically reported on a Certificate of Analysis (CoA) include:

-